molecular formula C8H14Cl2N2S B1458291 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride CAS No. 1461708-28-0

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

Cat. No. B1458291
M. Wt: 241.18 g/mol
InChI Key: RYYUZSKYWRUFMA-UHFFFAOYSA-N
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Description

“4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” is a chemical compound that belongs to the group of azole heterocycles . It is a derivative of thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the interaction of aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . In some cases, the central 2-aminothiazole core is maintained, but the overall structure is modified to obtain simpler molecules with more suitable drug-like properties .


Molecular Structure Analysis

The molecular structure of “4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Safety And Hazards

The safety information for “4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in the field of drug design and discovery . This could include the synthesis of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

4-cyclopentyl-1,3-thiazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c9-8-7(10-5-11-8)6-3-1-2-4-6;;/h5-6H,1-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUZSKYWRUFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(SC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

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